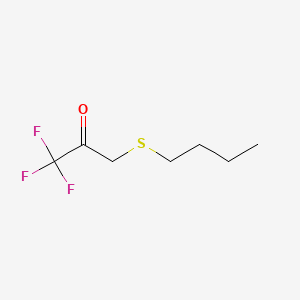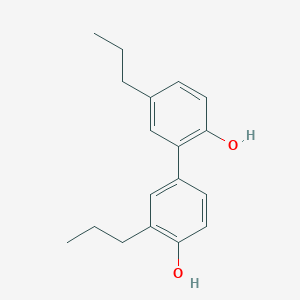![molecular formula C15H17N3O5S2 B3062669 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 361438-75-7](/img/structure/B3062669.png)
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C15H17N3O5S2 and a molecular weight of 383.443 g/mol . This compound is characterized by the presence of sulfonamide groups attached to a benzamide core, making it a member of the sulfonamide class of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with 2-(4-sulfamoylphenyl)ethylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro and methoxy group.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Another related compound with similar functional groups.
Uniqueness
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to certain enzymes and increase its potential therapeutic applications . The presence of these groups also allows for greater versatility in chemical modifications and derivatization .
Eigenschaften
CAS-Nummer |
361438-75-7 |
|---|---|
Molekularformel |
C15H17N3O5S2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H17N3O5S2/c16-24(20,21)13-5-1-11(2-6-13)9-10-18-15(19)12-3-7-14(8-4-12)25(17,22)23/h1-8H,9-10H2,(H,18,19)(H2,16,20,21)(H2,17,22,23) |
InChI-Schlüssel |
DTWPVNTYGDBHCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















